molecular formula C26H18N6O8 B5121994 N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide

N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide

Cat. No.: B5121994
M. Wt: 542.5 g/mol
InChI Key: YOMFEGPIQOEAPH-UHFFFAOYSA-N
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Description

N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes phenylcarbamoyl and trinitroanilino groups attached to a benzamide core. Its unique chemical properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide typically involves multi-step organic reactions. One common method includes the initial formation of the phenylcarbamoyl intermediate, followed by the introduction of the trinitroanilino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced reactors and purification systems ensures the efficient production of high-purity this compound, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: Various substitution reactions can occur, particularly involving the nitro groups, which can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amine derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a component in various chemical processes.

Mechanism of Action

The mechanism by which N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-nitrophenylcarbamoyl)-2-phenylethyl)-benzamide
  • N-benzyl-2-nitrobenzamide
  • 4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide

Uniqueness

N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[4-(phenylcarbamoyl)phenyl]-2-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N6O8/c33-25(27-17-6-2-1-3-7-17)16-10-12-18(13-11-16)28-26(34)20-8-4-5-9-21(20)29-24-22(31(37)38)14-19(30(35)36)15-23(24)32(39)40/h1-15,29H,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMFEGPIQOEAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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